molecular formula C10H10N2O2 B179585 Coumarin, 3-amino-4-methylamino- CAS No. 59288-10-7

Coumarin, 3-amino-4-methylamino-

Cat. No. B179585
CAS RN: 59288-10-7
M. Wt: 190.2 g/mol
InChI Key: VUGQMTSDCGZIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-amino-4-methylamino-, also known as 3-Amino-4-methylamino coumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they have been used for medicinal purposes for centuries. Coumarin, 3-amino-4-methylamino- has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism Of Action

The mechanism of action of coumarin, 3-amino-4-methylamino- is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Coumarin, 3-amino-4-methylamino- has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of coumarin, 3-amino-4-methylamino- have been studied extensively. Research has shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Advantages And Limitations For Lab Experiments

One advantage of coumarin, 3-amino-4-methylamino- is that it has been extensively studied for its potential therapeutic properties. This means that there is a large body of research available on this compound, which can help guide future research. However, one limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.

Future Directions

There are many potential future directions for research on coumarin, 3-amino-4-methylamino-. One area of interest is the use of this compound in the treatment of cancer. Research has shown that coumarin, 3-amino-4-methylamino- has antitumor properties, and it may be effective in treating various types of cancer. Another area of interest is the use of this compound in the treatment of Alzheimer's disease. Research has shown that coumarin, 3-amino-4-methylamino- has antioxidant properties, which can help protect against oxidative damage in the brain. Additionally, research on the mechanism of action of this compound may help identify new targets for drug development.

Synthesis Methods

Coumarin, 3-amino-4-methylamino- can be synthesized using a variety of methods. One common method involves the reaction of 3-acetylcoumarin with methylamine and ammonia in the presence of a catalyst. Another method involves the reaction of 3-nitrocoumarin with methylamine and hydrogen gas in the presence of a palladium catalyst. Both methods result in the formation of coumarin, 3-amino-4-methylamino-.

Scientific Research Applications

Coumarin, 3-amino-4-methylamino- has been studied extensively for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

59288-10-7

Product Name

Coumarin, 3-amino-4-methylamino-

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-amino-4-(methylamino)chromen-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3

InChI Key

VUGQMTSDCGZIHF-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)N

Other CAS RN

59288-10-7

Origin of Product

United States

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